molecular formula C16H17NO2 B14193225 4-Anilino-1-hydroxy-3-phenylbutan-2-one CAS No. 918785-06-5

4-Anilino-1-hydroxy-3-phenylbutan-2-one

Cat. No.: B14193225
CAS No.: 918785-06-5
M. Wt: 255.31 g/mol
InChI Key: MWFSCWFZQKNDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilino-1-hydroxy-3-phenylbutan-2-one is an organic compound with a complex structure that includes an aniline group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-1-hydroxy-3-phenylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with an appropriate Grignard reagent, such as phenylmagnesium bromide, at low temperatures in the presence of tetrahydrofuran or a mixture of tetrahydrofuran and toluene . Another method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis of the resulting α,β-epoxyketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-1-hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Anilino-1-hydroxy-3-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilino-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 4-Anilino-1-hydroxy-3-phenylbutan-2-one is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918785-06-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-anilino-1-hydroxy-3-phenylbutan-2-one

InChI

InChI=1S/C16H17NO2/c18-12-16(19)15(13-7-3-1-4-8-13)11-17-14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2

InChI Key

MWFSCWFZQKNDHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.